molecular formula C9H12N2O2 B2713197 ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS No. 99378-23-1

ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE

Cat. No.: B2713197
CAS No.: 99378-23-1
M. Wt: 180.207
InChI Key: ANCCBGNNKLXMQT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate, also known as ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate or starbld0028306, forms coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis .

Mode of Action

The interaction of this compound with its targets results in the inhibition of photosynthetic electron flow and ATP-synthesis . This suggests that the compound may act as a Hill reaction inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . By inhibiting electron flow and ATP-synthesis, the compound disrupts the energy production in cells, which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its solubility in different solvents and its bioavailability in the body would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production in cells . By inhibiting the photosynthetic electron transport chain, the compound can potentially affect a wide range of cellular processes that rely on ATP for energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the concentration of Co (2+) in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Imidazoline derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but lacks the vinyl group, which may affect its reactivity and applications.

    2-Methylimidazole: A simpler imidazole derivative without the ester and vinyl groups, used primarily as a precursor in synthesis.

The presence of the vinyl and ester groups in ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE makes it more versatile and reactive compared to its simpler counterparts.

Properties

IUPAC Name

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCBGNNKLXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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